molecular formula C24H31NO3 B1319017 Butyl p-hexyloxybenzylidene p-aminobenzoate CAS No. 37177-16-5

Butyl p-hexyloxybenzylidene p-aminobenzoate

Cat. No. B1319017
CAS RN: 37177-16-5
M. Wt: 381.5 g/mol
InChI Key: MKPUCYFWMJISAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl p-hexyloxybenzylidene p-aminobenzoate is a chemical compound with the molecular formula C24H31NO3 . It has an average mass of 381.508 Da and a monoisotopic mass of 381.230408 Da . This compound is not intended for human or veterinary use, but is used for research purposes.


Molecular Structure Analysis

The molecular structure of Butyl p-hexyloxybenzylidene p-aminobenzoate consists of a hydrophilic and hydrophobic domain separated by an intermediate ester, which is a common structure found in most local anesthetics .


Physical And Chemical Properties Analysis

Butyl p-hexyloxybenzylidene p-aminobenzoate has a density of 1.0±0.1 g/cm3, a boiling point of 515.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.7±3.0 kJ/mol, and it has a flash point of 178.8±20.4 °C . The compound has a molar refractivity of 114.4±0.5 cm3 .

Scientific Research Applications

1. Dental Applications

Butyl p-hexyloxybenzylidene p-aminobenzoate, in combination with other compounds such as eugenol and iodoform, is used in the treatment of dry socket, a common post-operative complication following dental extraction. The combination is evaluated for its efficacy in relieving pain and promoting socket healing, indicating its importance in secondary prevention and treatment of post-dental extraction complications (Kusumastiwi, Hendrartini, & Dwiprahasto, 2020).

2. Antimycotic Applications

Butyl p-hexyloxybenzylidene p-aminobenzoate has potential applications in the treatment of human cutaneous and mucosal diseases. The compound, along with other antimycotic agents, is reviewed for its efficacy against various conditions like tinea infections and cutaneous candidiasis. The review emphasizes the importance of understanding the pharmacological properties of these agents to develop novel drugs and therapies (Rubin, Bagheri, & Scher, 2002).

properties

IUPAC Name

butyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-3-5-7-8-18-27-23-15-9-20(10-16-23)19-25-22-13-11-21(12-14-22)24(26)28-17-6-4-2/h9-16,19H,3-8,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPUCYFWMJISAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592347
Record name Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl p-hexyloxybenzylidene p-aminobenzoate

CAS RN

37177-16-5
Record name Butyl 4-[(E)-{[4-(hexyloxy)phenyl]methylidene}amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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